BenchChemオンラインストアへようこそ!

SX-3228

GABAA receptor pharmacology Benzodiazepine receptor subtype selectivity Nonbenzodiazepine hypnotics

SX-3228 is a distinct 1,6-naphthyridine nonbenzodiazepine with high BZ1 selectivity, crucial for dissecting GABAA α-subunit functions in sleep & behavior studies. Its unique mechanical instability makes it a valuable model for solid-state formulation research. Procure this well-characterized compound for reproducible preclinical sleep architecture modulation & as a benchmark in anxiolytic-selectivity assays.

Molecular Formula C18H18N4O3
Molecular Weight 338.4 g/mol
CAS No. 156364-04-4
Cat. No. B1682574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSX-3228
CAS156364-04-4
Synonyms5,6,7,8-tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one
SX 3228
SX-3228
Molecular FormulaC18H18N4O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC1=NN=C(O1)C2=CC3=C(CCN(C3)CC4=CC=CC=C4)NC2=O
InChIInChI=1S/C18H18N4O3/c1-24-18-21-20-17(25-18)14-9-13-11-22(8-7-15(13)19-16(14)23)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3,(H,19,23)
InChIKeyBZLLVTYOOJNQIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SX-3228 (CAS 156364-04-4) Non-Benzodiazepine BZ1 Receptor Agonist: Structural Overview and Procurement Context


5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one (CAS 156364-04-4), also designated as SX-3228, is a synthetic organic compound belonging to the 1,6-naphthyridin-2(1H)-one class [1]. It functions as a subtype-selective positive allosteric modulator at the GABAA receptor, acting primarily at the benzodiazepine-1 (BZ1, ω1) receptor subtype [2]. Developed originally by Dainippon Pharmaceutical Co., Ltd., the compound is structurally distinct from traditional benzodiazepines and is therefore classified as a nonbenzodiazepine hypnotic agent intended for preclinical research applications [3].

Why Generic BZ1 Agonists Cannot Simply Replace SX-3228 in Specialized CNS Research Protocols


Generic substitution is precluded by SX-3228's unique combination of high BZ1 receptor subtype selectivity and a 1,6-naphthyridine core scaffold that is chemically distinct from both imidazopyridines (e.g., zolpidem) and pyrazolopyrimidines (e.g., zaleplon) [1]. While all nonbenzodiazepine BZ1 agonists share some pharmacodynamic overlap, SX-3228 exhibits a specific in vitro receptor binding profile and in vivo sleep architecture modulation pattern that diverges quantitatively from its structural and functional analogs [2]. Furthermore, SX-3228 possesses a well-documented chemical instability under mechanical stress that demands specialized handling protocols, a procurement-relevant constraint not applicable to the more robust crystalline forms of zolpidem or zaleplon [3].

Quantitative Differentiation of SX-3228 Against ω1-Selective and Non-Selective BZD Receptor Ligands


Receptor Subtype Selectivity: BZ1 (ω1) Affinity and BZ2 Discrimination Ratios

SX-3228 demonstrates a measurable selectivity for the BZ1 (ω1) receptor subtype over BZ2. In direct radioligand displacement studies using [3H]flumazenil, SX-3228 exhibits higher potency in displacing binding from rat cerebellar membranes (enriched in BZ-ω1) compared to spinal cord membranes (enriched in BZ-ω2) [1]. In contrast, the classical benzodiazepine diazepam and the partial agonist bretazenil displaced [3H]flumazenil non-selectively across both brain regions under identical experimental conditions [1]. This in vitro selectivity profile distinguishes SX-3228 from non-selective BZ-ω receptor ligands.

GABAA receptor pharmacology Benzodiazepine receptor subtype selectivity Nonbenzodiazepine hypnotics

In Vivo Hypnotic Efficacy: Circadian-Dependent Sleep Architecture Modulation in Rat

In a chronic sleep study conducted in rats, SX-3228 produced a significant and sustained reduction in wakefulness when administered during the dark (active) phase of the light-dark cycle. At doses of 0.5, 1.0, and 2.5 mg/kg (sc), SX-3228 reduced waking (W) and increased slow wave sleep (SWS) and light sleep (LS) over a 6-hour recording period [1]. Notably, the sleep architecture induced by SX-3228 during the dark phase was reported to closely resemble physiological sleep patterns in the rat [1]. In contrast, when administered during the light (inactive) phase, SX-3228 produced a more limited effect, primarily reducing rapid-eye-movement sleep (REMS) during the third recording hour and increasing SWS only at the two highest doses during the fourth hour [1].

Sleep neurobiology Hypnotic drug screening Circadian pharmacology

Limited Anxiolytic-Like Effects Relative to Non-Selective ω-BZD Hypnotics

In a comparative study of anxiolytic-like effects across multiple rodent behavioral models, SX-3228 consistently produced weaker and/or non-specific anxiolytic-like effects compared to the non-selective ω-BZD receptor hypnotics triazolam and zopiclone [1]. In the light/dark test in mice, SX-3228 at doses of 0.03-0.3 mg/kg showed a reduced potential to produce anxiolytic-like effects compared to triazolam (0.03-1 mg/kg) and zopiclone (1-30 mg/kg) [1]. In conflict procedures (punished lever pressing and punished drinking tests in rats), SX-3228 (0.1-1 mg/kg) displayed weaker and/or non-specific anxiolytic-like effects, whereas zopiclone (0.3-10 mg/kg) produced anxiolytic-like effects comparable to those of triazolam (0.1-3 mg/kg) [1]. In the elevated plus-maze test, SX-3228 (0.1-1 mg/kg) exhibited anxiolytic-like activity only at doses close to those producing behavioral impairment, while triazolam (0.03-1 mg/kg) showed anxiolytic-like effects over a wide dose range without concomitant motor impairment [1].

Anxiolytic drug screening Behavioral pharmacology BZ-ω receptor subtype function

Formulation Liability: Mechanically-Induced Crystallinity Loss and Chemical Instability

SX-3228 exhibits a pronounced chemical instability when subjected to mechanical stress, a characteristic not shared by the more robust crystalline forms of commercial nonbenzodiazepine hypnotics such as zolpidem tartrate. A dedicated solid-state stability study demonstrated that the drug substance undergoes a significant decrease in crystallinity upon compression and grinding, as confirmed by powder X-ray diffraction analysis [1]. This reduction in crystallinity correlates directly with accelerated chemical degradation: the exothermic degradation peaks broadened and shifted toward lower temperatures, and the amount of degradation products after storage increased with decreasing crystallinity [1]. The study concluded that producing chemically stable tablets containing SX-3228 using conventional manufacturing processes involving compression would be difficult [1]. A subsequent investigation proposed a specialized wet-granule tableting method as a potential mitigation strategy to preserve crystallinity [2].

Pharmaceutical solid-state chemistry Preformulation stability Drug product manufacturing

Recommended Research Applications for SX-3228 Based on Quantified Evidence


Pharmacological Dissection of BZ1 (ω1) vs. BZ2 (ω2) Receptor Function

SX-3228 is optimally deployed as a pharmacological tool to differentiate BZ1-mediated from BZ2-mediated effects. The compound's selective displacement of [3H]flumazenil from BZ-ω1-enriched cerebellar membranes, contrasted against the non-selective profile of diazepam [1], allows researchers to attribute observed physiological or behavioral outcomes specifically to the BZ1 receptor subtype. This application is particularly relevant for studies investigating the distinct contributions of GABAA receptor α-subunits to sedation, cognition, and motor function.

Rodent Model of Circadian Sleep-Wake Regulation and Physiological Sleep Induction

SX-3228 serves as a reliable hypnotic agent for inducing sleep in rats during their active (dark) phase, with the induced sleep architecture reported to closely resemble physiological sleep [1]. The documented dose-response relationship (0.5-2.5 mg/kg sc) and the differential effects observed between light and dark phase administration [1] make SX-3228 a valuable reference compound for studies investigating circadian influences on sleep pharmacology, and for experimental models requiring sleep induction without gross disruption of normal sleep architecture.

Behavioral Pharmacology Studies Differentiating Hypnotic from Anxiolytic Drug Effects

Given its quantified profile of limited anxiolytic-like efficacy relative to non-selective ω-BZD ligands [1], SX-3228 is ideally suited as a comparator compound in behavioral studies designed to dissociate the neurobiological substrates of sedation and hypnosis from those of anxiety reduction. In test batteries such as the elevated plus-maze, light/dark test, and conflict procedures, SX-3228's weaker and/or non-specific anxiolytic-like effects [1] provide a benchmark for assessing the selectivity of novel chemical entities.

Preformulation Research on Compression-Sensitive Drug Candidates

SX-3228 represents a well-characterized model compound for studying mechanical stress-induced chemical instability in solid-state pharmaceutical development. Its documented loss of crystallinity upon compression and grinding, leading to accelerated degradation [1], makes it a useful reference standard for evaluating alternative formulation strategies (e.g., wet-granule compression [2]) designed to stabilize mechanically labile drug substances. Laboratories involved in solid-state characterization and formulation science may employ SX-3228 as a positive control for crystallinity-dependent degradation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SX-3228

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.